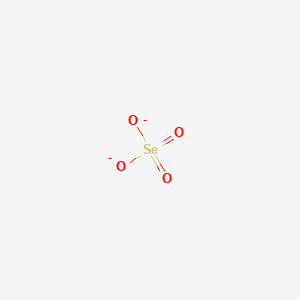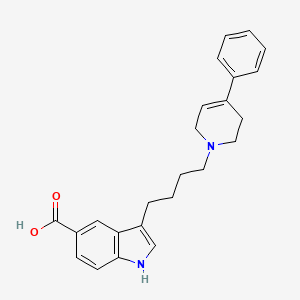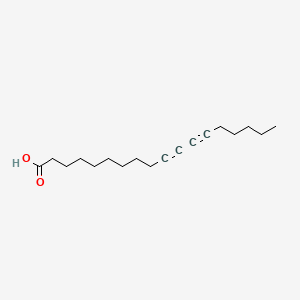
10,12-Octadecadiynoic acid
Vue d'ensemble
Description
10,12-Octadecadiynoic acid is a fatty acid with the molecular formula C₁₈H₂₈O₂ and a molecular weight of 276.4137 g/mol . It is characterized by the presence of two triple bonds at the 10th and 12th positions of the octadecane chain. This compound is known for its unique chemical structure and properties, making it a subject of interest in various scientific fields.
Mécanisme D'action
Target of Action
A similar compound, 9-oxo-10(e),12(e)-octadecadienoic acid, is known to activate pparα , suggesting that 10,12-Octadecadiynoic acid might have a similar target. PPARα is a nuclear receptor protein that regulates the expression of genes involved in lipid metabolism .
Mode of Action
If it acts similarly to 9-oxo-10(e),12(e)-octadecadienoic acid, it may bind to and activate pparα, leading to changes in gene expression .
Biochemical Pathways
If it acts similarly to 9-oxo-10(E),12(E)-Octadecadienoic acid, it may influence lipid metabolism pathways by altering the expression of genes regulated by PPARα .
Result of Action
If it acts similarly to 9-oxo-10(E),12(E)-Octadecadienoic acid, it may lead to changes in lipid metabolism .
Analyse Biochimique
Biochemical Properties
10,12-Octadecadiynoic acid plays a significant role in biochemical reactions, particularly as an inhibitor of cyclooxygenase and lipoxygenase enzymes . These enzymes are crucial in the metabolism of fatty acids and the production of signaling molecules such as prostaglandins and leukotrienes. By inhibiting these enzymes, this compound can modulate inflammatory responses and other physiological processes. Additionally, it interacts with various proteins and biomolecules, affecting their function and activity.
Cellular Effects
This compound has been shown to influence various cellular processes. It affects cell signaling pathways, gene expression, and cellular metabolism. For instance, studies have demonstrated that this compound can enhance the expression of antioxidant defense genes such as sod-1, sod-3, and cyp-35A2, leading to increased motor neuronal activity . This compound also impacts cell function by modulating the activity of key signaling molecules and pathways.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. For example, its inhibition of cyclooxygenase and lipoxygenase enzymes results in decreased production of pro-inflammatory mediators . Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins, thereby modulating cellular responses.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. Its stability and degradation are important factors to consider when studying its long-term effects on cellular function. Studies have shown that this compound can maintain its activity over extended periods, but its effectiveness may diminish due to degradation or other factors . Long-term exposure to this compound can lead to sustained changes in cellular processes and functions.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it can exert beneficial effects such as enhanced motor neuronal activity and improved antioxidant defense . At higher doses, it may cause toxic or adverse effects, including disruption of cellular homeostasis and potential toxicity . Understanding the dosage-dependent effects of this compound is crucial for its safe and effective use in research and therapeutic applications.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate its metabolism. It can affect metabolic flux and metabolite levels, influencing overall cellular metabolism . The compound’s interactions with key metabolic enzymes play a crucial role in determining its biological activity and effects.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific mechanisms. It interacts with transporters and binding proteins that facilitate its movement and localization . These interactions can affect the compound’s accumulation and distribution, influencing its overall activity and function.
Subcellular Localization
The subcellular localization of this compound is essential for its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 10,12-Octadecadiynoic acid can be synthesized through various organic synthesis methods. One common approach involves the alkali isomerization of dehydrated castor oil, followed by the isolation and purification of the desired fatty acid . The reaction conditions typically include controlled temperatures and the use of specific catalysts to achieve the desired isomerization.
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale organic synthesis techniques. These methods may include the use of high-purity starting materials, advanced distillation, and crystallization techniques to ensure the purity and yield of the final product .
Analyse Des Réactions Chimiques
Types of Reactions: 10,12-Octadecadiynoic acid undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of epoxides or other oxygenated derivatives.
Reduction: The reduction of the triple bonds can yield saturated or partially saturated fatty acids.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts is often employed.
Substitution: Reagents such as halogens or organometallic compounds are used under controlled conditions.
Major Products Formed:
Oxidation: Epoxides and hydroxylated derivatives.
Reduction: Saturated fatty acids.
Substitution: Halogenated or alkylated fatty acids.
Applications De Recherche Scientifique
10,12-Octadecadiynoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of complex organic molecules and polymers.
Biology: The compound is studied for its role in cell membrane structure and function.
Medicine: Research explores its potential as an anti-inflammatory and anticancer agent.
Industry: It is used in the production of specialty chemicals, coatings, and lubricants.
Comparaison Avec Des Composés Similaires
10,12-Octadecadienoic acid: This compound has double bonds instead of triple bonds at the 10th and 12th positions.
9-Hydroxy-10,12-octadecadienoic acid: This derivative has a hydroxyl group at the 9th position and double bonds at the 10th and 12th positions.
Uniqueness: 10,12-Octadecadiynoic acid is unique due to its triple bonds, which confer distinct chemical reactivity and physical properties compared to similar compounds with double bonds. This uniqueness makes it valuable in specialized applications where specific reactivity and structural characteristics are required .
Propriétés
IUPAC Name |
octadeca-10,12-diynoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H28O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20/h2-5,10-17H2,1H3,(H,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNNYSRHBDYRXCH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC#CC#CCCCCCCCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90334967 | |
| Record name | 10,12-Octadecadiynoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90334967 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7333-25-7 | |
| Record name | 10,12-Octadecadiynoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=7333-25-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 10,12-Octadecadiynoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90334967 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of 10,12-octadecadiynoic acid in ginseng plants?
A1: Research suggests that this compound is a significant component of the nonpolar extract in ginseng, particularly in older plants. A study analyzing the nonpolar components of ginseng across different ages found that this compound content increased as the plant aged, becoming a predominant component (over 50%) in older ginseng alongside falcarinol. [] This accumulation pattern suggests a potential role in the plant's life cycle or a response to environmental factors, though further research is needed to elucidate its specific function.
Q2: How is this compound used in nanotechnology?
A2: this compound exhibits potential in the controlled assembly of nanomaterials. A study demonstrated that self-assembled monolayers of this compound on a molybdenum disulfide substrate can act as templates for the ordered arrangement of gold nanoparticles. [] The unsaturated π systems in the molecule's structure are believed to play a key role in guiding the nanoparticle organization. This templating ability makes this compound promising for applications in nanoelectronics and nanophotonics, where precise control over nanoparticle arrangement is crucial.
Q3: Has this compound been found in other plants besides ginseng?
A3: Yes, this compound has been identified in other plant species. Research on Dracocephalum diversifolium revealed this compound as a constituent of its gasoline extract, representing 2.0% of the volatile compounds identified. [] This finding suggests a broader distribution of this compound in the plant kingdom and opens avenues for investigating its potential roles and applications beyond ginseng.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


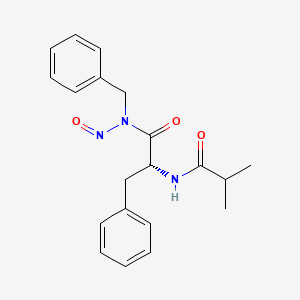
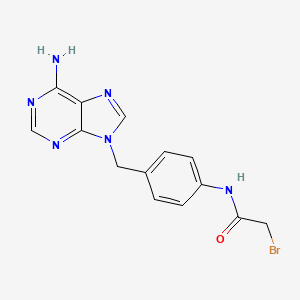
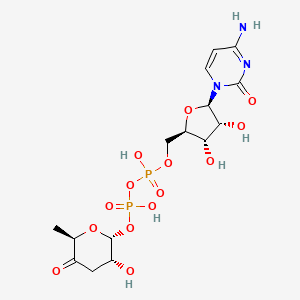


![7-bromo-6-chloro-3-[3-[(3R)-3-hydroxypiperidin-2-yl]-2-oxopropyl]quinazolin-4-one;hydrobromide](/img/structure/B1209498.png)
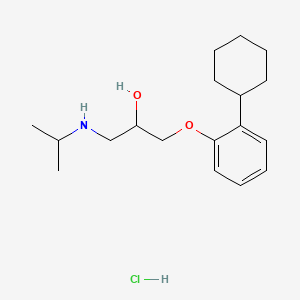
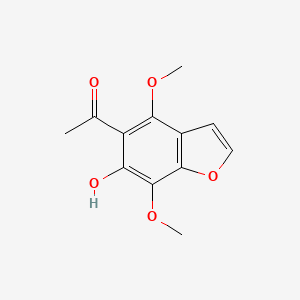
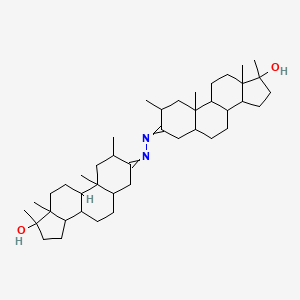

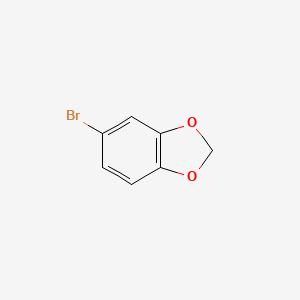
![1h-Naphth[2,3-d]imidazole](/img/structure/B1209511.png)
